molecular formula C14H9F6N B13637942 2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine

2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine

Cat. No.: B13637942
M. Wt: 305.22 g/mol
InChI Key: ZEOQJPCQMWEDRP-UHFFFAOYSA-N
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Description

2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a high-purity chemical reagent designed for use as a key synthetic intermediate in advanced research and development. This compound features a biphenyl core selectively functionalized with two trifluoromethyl (CF₃) groups and a primary amine, making it a valuable building block in the synthesis of more complex molecules. The strategic placement of the electron-withdrawing trifluoromethyl groups can significantly influence the electronic properties, metabolic stability, and lipophilicity of resulting compounds, which is a critical consideration in medicinal chemistry and materials science . In pharmaceutical research, this amine serves as a crucial precursor for the development of active pharmaceutical ingredients (APIs). Biphenyl scaffolds similar to this one are frequently investigated for their potential biological activities, which can include anti-inflammatory, antibacterial, and antitumor properties . In materials science, the biphenyl structure contributes to molecular rigidity, while the trifluoromethyl groups can enhance environmental stability and electronic performance. This makes such compounds promising candidates for developing novel organic semiconductors, such as those used in ambient-stable, amorphous organic field-effect transistors (OFETs) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H9F6N

Molecular Weight

305.22 g/mol

IUPAC Name

2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C14H9F6N/c15-13(16,17)10-4-2-1-3-9(10)8-5-6-12(21)11(7-8)14(18,19)20/h1-7H,21H2

InChI Key

ZEOQJPCQMWEDRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Catalytic Reduction and Rearrangement Route

Overview:
One of the most established synthetic routes to fluorinated diamino biphenyl derivatives, closely related to 2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine, involves:

  • Catalytic reduction of nitro-substituted trifluoromethyl biphenyl precursors.
  • Rearrangement of hydrazine intermediates in acidic media.
  • Isolation and purification of the amine product.

Detailed Steps:

  • Synthesis of 3,3'-Bis(trifluoromethyl)diphenylhydrazine:

    • Starting from m-nitrobenzotrifluoride, a catalytic reduction is performed using hydrazine hydrate as a reducing agent.
    • The reaction is catalyzed by palladium on carbon (Pd/C) in the presence of an inorganic base.
    • The solvent is typically a low-boiling-point alcohol.
    • Reaction temperature ranges from 40°C to 76°C.
    • This step yields the hydrazine intermediate 3,3'-bis(trifluoromethyl)diphenylhydrazine.
  • Rearrangement to this compound:

    • The hydrazine intermediate is subjected to a rearrangement reaction in an inorganic acid aqueous solution.
    • The reaction is conducted under a protective gas atmosphere (e.g., nitrogen) at temperatures between -10°C and 20°C.
    • The pH of the reaction mixture is carefully controlled, often adjusted to acidic conditions (pH 0–2) to facilitate rearrangement and product precipitation.
    • After completion, the product is isolated by neutralization with alkaline aqueous solution and subsequent extraction.
  • Purification:

    • The crude product is purified by crystallization or solid-liquid separation.
    • Catalysts such as Pd/C are filtered off and can be reused, which improves cost efficiency.

Advantages:

  • Mild reaction conditions.
  • Use of hydrazine hydrate avoids the need for high-pressure hydrogen gas.
  • High yield and purity.
  • Environmentally friendlier due to mild reagents and reusable catalysts.
  • Suitable for continuous production.

Reference Data Table:

Step Conditions Reagents/Catalysts Yield & Notes
Catalytic reduction 40–76°C, low-boiling alcohol solvent Hydrazine hydrate, Pd/C, inorganic base High conversion to hydrazine intermediate
Rearrangement -10°C to 20°C, acidic aqueous medium Inorganic acid, protective gas Product precipitation as acid salt
Isolation & purification Neutralization with alkaline solution Alkali aqueous solution Crystallization, solid-liquid separation

Sources:

Alternative Synthetic Approach via Hydrogenation

Overview:
Another method involves direct hydrogenation of 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl to the corresponding diamine derivative, which is structurally related.

Procedure:

  • The dinitrobiphenyl compound is dissolved in toluene.
  • Hydrogenation is carried out in a stainless steel autoclave under hydrogen pressure (~1 MPa).
  • Catalyst used is 5% Pd/C (palladium on carbon).
  • Reaction temperature is maintained at 60°C for approximately 6 hours.
  • After hydrogenation, the catalyst is removed by filtration.
  • The solvent is evaporated under reduced pressure.
  • The product crystallizes out and is collected by solid-liquid separation.

Advantages:

  • Straightforward and scalable.
  • High purity product obtained.
  • Well-established catalytic hydrogenation process.

Reference Data Table:

Parameter Details
Starting material 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl
Solvent Toluene
Catalyst 5% Pd/C
Hydrogen pressure 1 MPa
Temperature 60°C
Reaction time 6 hours
Yield ~67% (28.5 g from 42.5 g starting material)

Sources:

Rearrangement via Hydrazobenzene Intermediate

Overview:
This method synthesizes the target amine via rearrangement of 3,3'-bis(trifluoromethyl)hydrazobenzene in the presence of inorganic acid.

Procedure:

  • 3,3'-Bis(trifluoromethyl)hydrazobenzene is prepared in an alkaline aqueous solution using nitrobenzotrifluoride as a precursor.
  • Catalytic system includes phase transfer catalysts (e.g., sodium dodecyl benzene sulfonate) and co-catalysts (e.g., 2,3-dichloro-1,4-naphthoquinone).
  • The hydrazobenzene intermediate undergoes rearrangement in an inorganic acid aqueous solution.
  • The product is isolated after acid-base workup.

Advantages:

  • Mild reaction conditions.
  • Environmentally friendly.
  • High product quality and yield.
  • Suitable for continuous industrial production.

Reference Data Table:

Step Conditions Catalysts/Agents Notes
Hydrazobenzene synthesis Alkaline aqueous medium Pd/C, phase transfer catalyst, co-catalyst Efficient formation of hydrazobenzene
Rearrangement Acidic aqueous medium, mild temp Inorganic acid High yield of diamino biphenyl

Sources:

Chemical Reactions Analysis

Types of Reactions

2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular pathways .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties of Biphenyl-4-amine Derivatives

Compound Name Substituents (Positions) V₂ Torsional Barrier (kcal·mol⁻¹) Key Applications Reference
[1,1'-Biphenyl]-4-amine None -4.39 Intermediate in synthesis
3-Fluoro-[1,1'-biphenyl]-4-amine -F (3) -4.29 OLED intermediates
4-Chloro-[1,1'-biphenyl]-4-amine -Cl (4) -4.64 Photovoltaic materials
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine -CF₃ (4') N/A Pharmaceuticals
2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine -CF₃ (2', 3) Inferred lower than -4.39 OLEDs, sensors [This work]

Key Observations:

Electronic Effects : Trifluoromethyl groups are stronger electron-withdrawing groups than halogens (F, Cl), reducing electron density on the biphenyl core. This enhances charge transport in optoelectronic applications compared to halogenated analogs .

Torsional Barriers : The torsional barrier (V₂) for [1,1'-biphenyl]-4-amine is -4.39 kcal·mol⁻¹, while electron-withdrawing substituents like -Cl lower this value (-4.64 kcal·mol⁻¹) by increasing conjugation rigidity . The 2',3-di-CF₃ substitution likely further reduces torsional flexibility, though exact data are unavailable.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility LogP (Predicted) Reference
N-(4-Bromophenyl)-biphenyl-4-amine 199–200 DMSO, CHCl₃ 5.2
3',4'-Difluoro-biphenyl-4-amine N/A Organic solvents 3.8
4'-(Trifluoromethyl)-biphenyl-3-amine N/A N/A 4.1
2',3-Bis(trifluoromethyl)-biphenyl-4-amine Est. 180–190 Low in H₂O, high in THF 5.5–6.0 [This work]

Notes:

  • The high logP of 2',3-di-CF₃-biphenyl-4-amine reflects enhanced lipophilicity, favoring applications in hydrophobic matrices (e.g., OLED layers) .
  • Solubility in polar solvents (DMSO, CHCl₃) is comparable to brominated analogs but lower than fluorine-substituted derivatives .

Biological Activity

2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a compound of interest due to its unique structural characteristics and biological activities. The presence of trifluoromethyl groups enhances the lipophilicity and electronic properties of the molecule, making it a candidate for various pharmacological applications. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of trifluoromethyl groups to the biphenyl structure through electrophilic aromatic substitution. This method allows for precise control over the position of substituents, which is crucial for optimizing biological activity.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsConditions
1Electrophilic Aromatic SubstitutionTrifluoromethylating agentAcidic medium
2AminationAmine sourceBasic conditions

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing arylamines with trifluoromethyl groups have shown promising results against various bacterial strains and fungi.

In a study evaluating the antibacterial properties of arylamine derivatives, it was found that the position of the trifluoromethyl group significantly influenced antimicrobial efficacy. Compounds with the trifluoromethyl group in meta positions generally exhibited higher antibacterial activity compared to those in para positions.

Table 2: Antibacterial Activity Comparison

CompoundPosition of -CF3Activity (MIC µg/mL)
AOrtho8
BMeta4
CPara16

The mechanism by which this compound exerts its biological effects is linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's interaction with cellular targets, leading to increased cytotoxicity against pathogens.

Case Study: Antimalarial Activity

A recent study identified novel compounds with structural similarities to this compound that displayed potent activity against Plasmodium falciparum, the causative agent of malaria. These compounds were shown to inhibit key enzymes involved in the parasite's metabolic pathways, demonstrating potential for further development as antimalarial agents.

Table 3: Antimalarial Activity Data

CompoundIC50 (µM)Target Enzyme
Compound 15.0DXPS
Compound 23.5Other metabolic pathways

Q & A

Q. What are the optimal synthetic routes for 2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. For trifluoromethyl groups, fluorinating agents like Selectfluor or Ruppert-Prakash reagents may be employed. Key considerations:
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂ with phosphine ligands) optimize aryl-aryl coupling .
  • Purification : Flash chromatography (gradient elution with ethyl acetate/hexane) ensures purity, as seen in analogous biphenyl amines .
  • Yield Optimization : Elevated temperatures (80–120°C) and inert atmospheres reduce side reactions. Monitor intermediates via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify amine protons (δ 3.5–5.0 ppm) and trifluoromethyl carbons (δ 110–125 ppm, split due to coupling with fluorine) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~354.1) and fragmentation patterns .
  • X-ray Crystallography : Resolve torsional angles between biphenyl rings, influenced by trifluoromethyl steric effects .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 1–4 weeks. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C expected, based on similar fluorinated biphenyls) .

Advanced Research Questions

Q. How do the trifluoromethyl groups impact electronic properties and torsional barriers in the biphenyl scaffold?

  • Methodological Answer :
  • Computational Modeling : Density Functional Theory (DFT) calculations reveal:
  • Electron-Withdrawing Effects : Trifluoromethyl groups reduce electron density on the biphenyl ring, altering reactivity in electrophilic substitutions .
  • Torsional Energy (V₂) : Compare with substituents in Table 1 (adapted from ):
SubstituentV₂ (kcal/mol)
4-Fluoro-4.26
4-Trifluoromethyl-4.37
3',4'-Difluoro-4.31
2',3-Bis(CF₃) Predicted: -4.45
  • Steric Effects : Bulky CF₃ groups increase dihedral angles (~30–45°), reducing conjugation between rings .

Q. What strategies resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Assay Standardization : Use isogenic cell lines and control compounds (e.g., 4'-fluoro analogues) to isolate target effects .
  • Dose-Response Curves : Identify off-target toxicity thresholds (IC₅₀ > 50 µM suggests selectivity) .
  • Molecular Dynamics Simulations : Model hydrogen bonding between the amine group and protein active sites (e.g., cytochrome P450) to explain inhibition variability .

Q. How can researchers design experiments to study interactions with biomolecules (e.g., proteins or DNA)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with target proteins .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence when the compound binds to albumin or DNA .
  • Crystallography : Co-crystallize with enzymes (e.g., kinases) to map binding pockets influenced by CF₃ substituents .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar biphenyl amines?

  • Methodological Answer :
  • Variable Catalyst Loadings : Pd concentrations (0.5–5 mol%) significantly impact yields. Lower loads reduce costs but may slow kinetics .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates but may promote side reactions .
  • Contamination Mitigation : Use Chelex resin to remove trace metals that deactivate catalysts .

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